2-Amino-3-(2-methoxyphenyl)propionitrile
説明
2-Amino-3-(2-methoxyphenyl)propionitrile is a nitrile derivative featuring an amino group at the second carbon and a 2-methoxyphenyl substituent at the third carbon of the propionitrile backbone. The methoxy group on the phenyl ring may influence electronic properties, solubility, and binding interactions, while the amino and nitrile functionalities could contribute to reactivity in further synthetic modifications.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-amino-3-(2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H12N2O/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9H,6,12H2,1H3 |
InChIキー |
JRQJNBPZVCYRBU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC(C#N)N |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Electronic and Steric Effects
- Methoxy vs. In contrast, the 3-fluoro-4-methoxyphenyl analog () combines electron-donating (methoxy) and electron-withdrawing (fluoro) effects, which may alter binding affinity in biological systems.
- Branching vs. Linear Chains: 2-Amino-2-methylpropionitrile () exhibits steric hindrance due to its branched structure, reducing accessibility for reactions compared to the linear chain of the target compound.
Q & A
Q. What are the standard synthetic routes for 2-Amino-3-(2-methoxyphenyl)propionitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the nitrile group via nucleophilic substitution or cyanation reactions. For example, reacting a halogenated precursor with cyanide ions under controlled pH (6–8) to avoid hydrolysis .
- Step 2: Introduction of the methoxyphenyl group using Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring palladium catalysts and anhydrous conditions .
- Step 3: Amino group protection (e.g., Boc or Fmoc) to prevent side reactions during subsequent steps .
Key Factors:
- Temperature (optimized at 60–80°C for cyanation ).
- Solvent polarity (aprotic solvents like DMF improve nitrile stability ).
- Catalytic efficiency (Pd(PPh₃)₄ enhances coupling yields ).
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Cyanation + Coupling | 72 | 98.5 | |
| Friedel-Crafts Alkylation | 65 | 95.0 |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-Amino-3-(2-methoxyphenyl)propionitrile?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (calc. for C₁₀H₁₁N₂O: 175.0872) and detects impurities .
- HPLC: Uses C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity in peptide synthesis or enzyme interactions?
Methodological Answer:
- Peptide Synthesis:
- Enzyme Interaction Studies:
- Perform kinetic assays with trypsin-like proteases, measuring and changes upon inhibitor addition .
- Use fluorescent labeling (e.g., FITC) to track binding affinity via fluorescence polarization .
Data Contradiction Resolution:
Q. How can structural modifications resolve contradictions in reported biological activity data?
Methodological Answer:
- Functional Group Analysis:
- Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to test electronic effects on receptor binding .
- Compare methyl-substituted analogs (e.g., 2-Amino-3-(2-methylphenyl)propionitrile) to isolate steric vs. electronic contributions .
- Isotopic Labeling: Use ¹⁵N-labeled amino groups to track metabolic pathways and identify degradation products .
Table 2: Impact of Substituents on Bioactivity
| Substituent | IC₅₀ (μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| -OCH₃ | 12.3 | 1.2 | |
| -NO₂ | 8.7 | 0.8 | |
| -CH₃ | 18.5 | 2.1 |
Q. What computational modeling approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to serine proteases using PDB structures (e.g., 1SGT) to identify key residues (e.g., His57, Asp102) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
- QSAR Models: Train models with datasets of similar nitriles to predict toxicity (e.g., LD₅₀) or logP values .
Q. How do researchers address stability challenges during storage or experimental use?
Methodological Answer:
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